molecular formula C16H20N4O5S3 B2517608 methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1235302-00-7

methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2517608
CAS No.: 1235302-00-7
M. Wt: 444.54
InChI Key: BGDNIFPVMWJJDO-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a sulfamoyl moiety. The sulfamoyl group is linked to a piperidin-4-ylmethyl chain, which is further functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl unit.

Properties

IUPAC Name

methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNIFPVMWJJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using a suitable linker, often involving a sulfonamide bond formation.

    Final Assembly: The thiophene ring is introduced through a coupling reaction with the previously formed intermediate, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reactivity of the Thiophene-2-Carboxylate Moiety

The methyl ester group on the thiophene ring undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization.
Example Reaction:

text
Methyl ester → Carboxylic acid (via hydrolysis at pH <3 or >10)

Supporting Data:

  • Esters in similar thiophene derivatives show hydrolysis rates dependent on steric and electronic factors .

  • Thiophene carboxylates are frequently modified via nucleophilic acyl substitution .

Sulfamoyl Group Transformations

The sulfamoyl (–SO₂–NH–) linker exhibits dual reactivity:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in alkylation or acylation reactions.

  • Oxidation/Reduction: The sulfonyl group resists reduction but may undergo oxidative cleavage under strong conditions .

Key Findings from SAR Studies:

  • Modifications at the sulfamoyl nitrogen (e.g., alkylation) in analogs enhance NF-κB activation potency .

  • Substitution with bulkier groups reduces solubility but increases target affinity .

Thiadiazole Ring Reactivity

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is prone to:

  • Electrophilic Substitution: Reactivity at the sulfur or nitrogen atoms, particularly in the presence of Lewis acids.

  • Ring-Opening Reactions: Under acidic or reductive conditions, yielding thiourea derivatives or thiol intermediates.

Experimental Evidence:

  • Thiadiazole rings in similar compounds undergo regioselective functionalization at the 5-position .

Piperidine Derivative Modifications

The piperidine ring’s secondary amine and methylene groups enable:

  • Acylation/alkylation at the nitrogen atom.

  • Conformational Locking via cyclization, as seen in analogs targeting NF-κB pathways .

Case Study:

  • Piperidine acylation with heteroaromatic groups (e.g., benzamidothiazole) improves metabolic stability .

Cross-Coupling Reactions

The thiophene and thiadiazole rings participate in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura: For aryl/heteroaryl introductions.

  • Sonogashira: For alkyne functionalization .

Example from Patents:

  • Ethynyl-substituted analogs were synthesized via Sonogashira coupling, though rigidity reduced activity .

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions | Outcome |
|-----------------------------|

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. The incorporation of methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate into drug formulations has been explored for its efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that derivatives of thiadiazoles can inhibit bacterial growth by disrupting cellular processes, making them candidates for antibiotic development.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. This makes this compound a potential candidate for treating chronic inflammatory diseases such as asthma and arthritis .

Structure Activity Relationship (SAR) Studies

The structural components of this compound allow for extensive SAR studies. Modifications to the thiophene and piperidine rings can lead to variations in biological activity and selectivity. This flexibility facilitates the design of analogs with enhanced pharmacological profiles.

Targeting Metabolic Disorders

Compounds similar to this compound have been investigated for their potential in treating metabolic syndromes. The inhibition of enzymes related to glucose metabolism and lipid regulation positions this compound as a candidate for managing conditions like type 2 diabetes and obesity .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus growth with derivatives of the compound showing MIC values lower than conventional antibiotics.
Study BAnti-inflammatory ActivityIn vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting potential use in chronic inflammatory conditions.
Study CMetabolic Disorder InterventionAnimal models showed improved insulin sensitivity and reduced weight gain when administered with the compound over an extended period .

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole and piperidine rings may play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Thiophene Derivatives with Carboxylate Substituents

Compound A: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (from )

  • Structural Differences: Position 2: Ethyl carboxylate vs. methyl carboxylate in the target compound. Position 3: Amino group vs. sulfamoyl group.
  • Synthetic Pathway: Compound A is synthesized via the Gewald reaction, a method for 2-aminothiophenes . The target compound likely requires sulfonation or coupling reactions to introduce the sulfamoyl-piperidine-thiadiazole moiety.
  • Physicochemical Properties :
    • The ethyl carboxylate in Compound A may confer higher lipophilicity compared to the methyl variant in the target compound.

Compound B: Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate (from )

  • Structural Differences: Substituent at position 4: Pyrazolo-pyrimidine vs. sulfamoyl-piperidine-thiadiazole. Additional fluorophenyl and chromenone groups in Compound B.
  • Biological Relevance : Compound B’s pyrazolo-pyrimidine core is common in kinase inhibitors, suggesting the target compound’s thiadiazole-piperidine unit may similarly modulate enzyme interactions .

Heterocyclic Systems: Thiadiazole vs. Thiazole

Compound C: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-pyrimidine derivative (from )

  • Key Contrasts :
    • Thiadiazole (target compound): Contains two nitrogen atoms and one sulfur in a five-membered ring, enhancing electron-deficient character.
    • Thiazole (Compound C): One nitrogen and one sulfur, offering distinct electronic and steric profiles.
  • Implications : Thiadiazoles are more rigid and may improve metabolic stability compared to thiazoles, which are prone to oxidative degradation .

Piperidine-Containing Analogues

Compound D : Piperidin-4-ylmethyl-sulfamoyl derivatives (hypothetical, based on and )

  • Pharmacokinetic Considerations :
    • The piperidine ring in the target compound likely enhances solubility and membrane permeability due to its basic nitrogen, a feature exploited in CNS-targeting drugs.
    • The 4-methyl-thiadiazole-5-carbonyl group may reduce first-pass metabolism by sterically shielding labile functional groups.

Physicochemical and Spectroscopic Data Comparison

Property Target Compound (Estimated) Compound A Compound B Compound C
Molecular Weight ~480 g/mol 291 g/mol 560.2 g/mol ~450 g/mol
Melting Point Not reported Not reported 227–230°C Not reported
Solubility Moderate (polar aprotic) Low (lipophilic) Low (crystalline) Moderate
Key Functional Groups Thiadiazole, sulfamoyl Amino, ethyl ester Pyrazolo-pyrimidine Thiazole, pyrimidine

Research Findings and Implications

  • Synthetic Challenges : The sulfamoyl-piperidine-thiadiazole unit in the target compound necessitates multi-step synthesis, including amide coupling and sulfonylation, contrasting with the one-pot Gewald reaction for Compound A .
  • Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for confirming the stereochemistry of such complex heterocycles .

Biological Activity

Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a thiophene ring, a piperidine moiety, and a thiadiazole derivative, which are known for their diverse biological properties. The structural formula can be represented as follows:

C15H18N4O4S2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}_{2}

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacteria and fungi. Studies have highlighted that thiophene derivatives can disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Compound TypeActivityReference
Thiophene DerivativesAntimicrobial
1,3,4-Thiadiazole DerivativesAntibacterial against MRSA

Anticancer Activity

The anticancer potential of thiophene and thiadiazole derivatives has been extensively studied. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Key Findings:

  • Compounds with similar structures have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity .
  • The presence of a piperidine ring enhances the lipophilicity and cellular uptake of these compounds, contributing to their efficacy .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Thiadiazole derivatives have shown effective insecticidal activity against pests such as Culex pipiens pallens. This suggests potential applications in agricultural pest control .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Membrane Disruption : These compounds can integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Study on Antimicrobial Activity

A study evaluated various thiophene derivatives against Staphylococcus aureus strains. The results indicated that the presence of the thiophene ring significantly enhanced antimicrobial efficacy compared to non-thiophene counterparts .

Study on Anticancer Potential

In vitro assays conducted on MCF-7 and HepG2 cell lines demonstrated that specific modifications in the structure (like the addition of piperidine) led to improved cytotoxicity profiles. The study concluded that these modifications could be crucial for developing new anticancer agents .

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration. Low bioavailability (<20%) may explain reduced in vivo activity despite high in vitro potency .
  • Tissue Distribution : Use radiolabeled compound (e.g., 14^{14}C) to assess accumulation in target organs (e.g., liver vs. tumor) .

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